molecular formula C10H12BrClO3S B13489532 3-(2-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride

3-(2-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride

Cat. No.: B13489532
M. Wt: 327.62 g/mol
InChI Key: DQEKTYMYZJREDK-UHFFFAOYSA-N
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Description

3-(2-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of the bromophenoxy group and the sulfonyl chloride functional group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-bromophenol with 2-methylpropane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The purification process typically involves recrystallization or distillation to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Phenol Derivatives: Formed from oxidation reactions.

    Bromophenyl Derivatives: Formed from reduction reactions.

Scientific Research Applications

3-(2-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate ester derivatives, respectively. The bromophenoxy group can also participate in various reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromophenoxy)-2-methylpropane-1-sulfonyl chloride is unique due to the presence of both the bromophenoxy and sulfonyl chloride groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research .

Properties

Molecular Formula

C10H12BrClO3S

Molecular Weight

327.62 g/mol

IUPAC Name

3-(2-bromophenoxy)-2-methylpropane-1-sulfonyl chloride

InChI

InChI=1S/C10H12BrClO3S/c1-8(7-16(12,13)14)6-15-10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3

InChI Key

DQEKTYMYZJREDK-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1Br)CS(=O)(=O)Cl

Origin of Product

United States

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